molecular formula C19H26N2O6 B12463544 methyl N-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutanoyl}leucinate

methyl N-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutanoyl}leucinate

Cat. No.: B12463544
M. Wt: 378.4 g/mol
InChI Key: GRPDHMAKONXQEW-UHFFFAOYSA-N
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Description

Methyl N-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutanoyl}leucinate is a complex organic compound that features a benzodioxole moiety, an amino group, and a leucinate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutanoyl}leucinate typically involves multiple steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the condensation of catechol with formaldehyde.

    Amination: The benzodioxole intermediate is then reacted with an amine to introduce the amino group.

    Coupling with Leucinate: The final step involves coupling the aminated benzodioxole with a leucinate ester under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutanoyl}leucinate can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinones.

    Reduction: The carbonyl group in the butanoyl chain can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

Methyl N-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutanoyl}leucinate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its complex structure and functional groups that may interact with biological targets.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of methyl N-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutanoyl}leucinate involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The amino and carbonyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole moiety and amino group but differs in the rest of the structure.

    1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Contains the benzodioxole moiety and is used in anticancer research.

Uniqueness

Methyl N-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutanoyl}leucinate is unique due to its combination of a benzodioxole moiety, an amino group, and a leucinate ester. This combination of functional groups provides a versatile platform for various chemical reactions and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H26N2O6

Molecular Weight

378.4 g/mol

IUPAC Name

methyl 2-[[4-(1,3-benzodioxol-5-ylmethylamino)-4-oxobutanoyl]amino]-4-methylpentanoate

InChI

InChI=1S/C19H26N2O6/c1-12(2)8-14(19(24)25-3)21-18(23)7-6-17(22)20-10-13-4-5-15-16(9-13)27-11-26-15/h4-5,9,12,14H,6-8,10-11H2,1-3H3,(H,20,22)(H,21,23)

InChI Key

GRPDHMAKONXQEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)CCC(=O)NCC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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